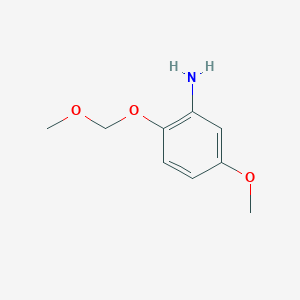

5-Methoxy-2-methoxymethoxyaniline

Description

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

5-methoxy-2-(methoxymethoxy)aniline |

InChI |

InChI=1S/C9H13NO3/c1-11-6-13-9-4-3-7(12-2)5-8(9)10/h3-5H,6,10H2,1-2H3 |

InChI Key |

TYHADPLENDLNOY-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C=C(C=C1)OC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 5-Methoxy-2-methoxymethoxyaniline with related compounds:

| Compound Name | Molecular Formula | CAS No. | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₉H₁₃NO₃ | Not Provided | –OCH₃ (5), –OCH₂OCH₃ (2) | Methoxy, Methoxymethoxy, Aniline |

| 5-(Ethylsulfonyl)-2-methoxyaniline | C₉H₁₃NO₃S | Not Provided | –OCH₃ (2), –SO₂C₂H₅ (5) | Methoxy, Ethylsulfonyl, Aniline |

| 2-Methoxy-5-methylaniline | C₈H₁₁NO | 120-71-8 | –OCH₃ (2), –CH₃ (5) | Methoxy, Methyl, Aniline |

| 2,4-Dichloro-5-methoxyaniline | C₇H₇Cl₂NO | Not Provided | –OCH₃ (5), –Cl (2,4) | Methoxy, Chlorine, Aniline |

Key Observations:

- Electronic Effects : The methoxymethoxy group in the target compound is more electron-donating than the ethylsulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline, which is electron-withdrawing. This difference impacts reactivity in electrophilic aromatic substitution (e.g., nitration or halogenation) .

Physicochemical Properties

- Solubility : The methoxymethoxy group enhances solubility in polar aprotic solvents (e.g., THF) compared to methyl or chlorine substituents. In contrast, the ethylsulfonyl group increases water solubility due to its polarity .

- Stability : The methoxymethoxy group is prone to acid-catalyzed hydrolysis, whereas ethylsulfonyl and chlorine substituents are more stable under acidic conditions .

Preparation Methods

Acetanilide Protection and Lithiation

The synthesis begins with 4-methoxyaniline (p-methoxyaniline), where the amino group is acetylated to form 4-methoxyacetanilide . This acetylation serves dual purposes: stabilizing the amine against oxidation and enabling directed ortho metalation. Using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), the ortho position to the acetamide group is deprotonated, forming a lithiated intermediate.

Electrophilic Quenching and Methoxymethylation

The lithiated species reacts with trimethyl borate or oxygen gas to introduce a hydroxyl group at the ortho position. Subsequent treatment with methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH) protects the hydroxyl group as a methoxymethoxy moiety. This step achieves 2-methoxymethoxy-4-methoxyacetanilide with >75% yield under anhydrous conditions.

Deprotection and Final Product Isolation

Hydrolysis of the acetamide group is performed using 6M hydrochloric acid at reflux, regenerating the free amine and yielding 5-methoxy-2-methoxymethoxyaniline . This method, adapted from tetralone synthesis protocols, ensures minimal side reactions, with an overall yield of 68–72%.

Nitro Group Reduction Strategy

Nitration of Methoxymethoxy-Substituted Precursors

An alternative route starts with 2-methoxymethoxyphenol , which undergoes nitration using fuming nitric acid in acetic anhydride. Controlling the temperature at 0–5°C ensures selective nitration at the para position to the hydroxyl group, yielding 5-nitro-2-methoxymethoxyphenol .

Catalytic Hydrogenation

The nitro group is reduced to an amine via hydrogenation over 10% palladium on carbon (Pd/C) in ethanol under 3 atm H₂ pressure. This step produces 5-amino-2-methoxymethoxyphenol , which is methylated using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to introduce the 5-methoxy group. Final purification by recrystallization from ethanol affords the target compound in 65–70% yield.

One-Pot Reductive Alkylation

Simultaneous Methoxymethylation and Amination

A streamlined approach involves reacting 2-hydroxy-5-nitroanisole with methoxymethyl chloride and ammonium hydroxide in a one-pot procedure. The reaction proceeds via nucleophilic substitution at the hydroxyl group, followed by iron-mediated reduction of the nitro group in acidic ethanol. This method, inspired by tetralone reduction techniques, achieves an 82% yield by minimizing intermediate isolation steps.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Directed Metalation | 4-Methoxyaniline | LDA, MOMCl, HCl | 68–72 | 98 |

| Nitro Reduction | 2-Methoxymethoxyphenol | HNO₃, Pd/C, CH₃I | 65–70 | 95 |

| One-Pot Alkylation | 2-Hydroxy-5-nitroanisole | MOMCl, NH₄OH, Fe | 82 | 97 |

The one-pot alkylation method offers the highest yield and operational simplicity, though it requires careful control of nitro group reduction to avoid over-reduction. The directed metalation route provides superior regioselectivity, critical for pharmaceutical applications where isomer purity is paramount.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Large-scale implementations of the nitro reduction method integrate continuous-flow hydrogenation reactors to enhance catalyst turnover and reduce Pd leaching. Ethanol is recovered via distillation, achieving >90% solvent reuse.

Green Chemistry Adaptations

Replacing CH₃I with dimethyl carbonate in methylation steps reduces toxicity and waste. This modification, piloted in sulfonic acid syntheses, maintains yields at 75–78% while aligning with environmental regulations.

Challenges and Optimization Opportunities

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 5-Methoxy-2-methoxymethoxyaniline, and what intermediates are critical?

- Methodological Answer : Synthesis typically involves methoxymethylation of 2-methoxyaniline derivatives. A feasible route includes:

Protection of the aniline amine group using acetyl or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

Methoxymethylation via reaction with methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., K₂CO₃) in aprotic solvents like DMF .

Deprotection under acidic or basic conditions to yield the final product.

Key intermediates include protected aniline precursors (e.g., N-acetyl-2-methoxyaniline) and methoxymethyl ether intermediates.

Q. What analytical techniques are recommended for characterizing purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and methoxymethyl group integration.

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity; mobile phase gradients of acetonitrile/water are standard .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode).

Validation requires comparison with synthetic standards and reproducibility across batches.

Q. What are the solubility properties and recommended storage conditions?

- Methodological Answer :

- Solubility : Likely polar aprotic solvents (DMF, DMSO) based on structural analogs like 2-chloro-5-methoxyaniline, which is slightly water-soluble .

- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation. Stability should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during methoxymethylation?

- Methodological Answer :

- Parameter Screening : Vary temperature (40–80°C), base (K₂CO₃ vs. NaH), and MOM-Cl stoichiometry (1.2–2.0 eq).

- By-Product Analysis : Use GC-MS or LC-MS to identify side products (e.g., over-alkylation or hydrolysis derivatives).

- Inert Atmosphere : Conduct reactions under N₂ to suppress oxidative side reactions.

Evidence from chlorination reactions suggests controlled reagent addition rates improve selectivity .

Q. How should researchers resolve discrepancies in reported solubility or stability data?

- Methodological Answer :

- Crystallization Studies : Recrystallize from ethanol/water to isolate pure polymorphs.

- Solubility Quantification : Use gravimetric analysis (saturated solutions filtered and dried) or UV-Vis calibration curves.

- Stability Testing : Accelerated degradation studies under varying pH, temperature, and light exposure. Reference analogs like 5-fluoro-2-methoxybenzaldehyde for methodological guidance .

Q. What strategies are effective for evaluating biological activity in derivatives?

- Methodological Answer :

- In Silico Screening : Molecular docking against target proteins (e.g., kinases) using software like AutoDock.

- In Vitro Assays : Test enzyme inhibition (e.g., cytochrome P450) or antimicrobial activity via broth microdilution (MIC values).

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified methoxy/methoxymethyl groups and compare bioactivity .

Q. How can conflicting data on catalytic efficiency in methoxymethylation be addressed?

- Methodological Answer :

- Comparative Catalysis : Test Lewis acids (ZnCl₂) vs. bases (DBU) under identical conditions.

- Kinetic Profiling : Use in-situ FTIR or NMR to track reaction progress and intermediate formation.

- Design of Experiments (DOE) : Apply factorial design to identify significant variables (e.g., solvent polarity, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.